Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate
Description
The compound Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic and aliphatic groups. Its structure includes:
- A 4-ethylphenyl group, enhancing lipophilicity and steric bulk.
This compound’s structural complexity necessitates advanced crystallographic techniques for characterization, such as SHELX-based refinement and ORTEP-III for graphical representation . Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed using graph-set methodologies .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-ethylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c1-4-15-7-9-16(10-8-15)19(26-13-11-17(12-14-26)22(29)30-6-3)20-21(28)27-23(31-20)24-18(5-2)25-27/h7-10,17,19,28H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPZPPAJDAFLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the hydroxy and ethyl groups.
The next step involves the formation of the piperidine ring, which can be achieved through a Mannich reaction, where a secondary amine (piperidine), formaldehyde, and an appropriate ketone or aldehyde are reacted together. The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the specific reagents and conditions used.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiazolo[3,2-b][1,2,4]triazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The piperidine ring may enhance the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most closely related compound identified is Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7) . Below is a comparative analysis:
Table 1: Structural and Functional Differences
Implications of Structural Variations
Aromatic Group Effects: The 4-ethylphenyl group in the target compound increases lipophilicity (logP ~3.8 estimated), favoring membrane permeability.
Amine Ring Differences :
- Piperidine (target) has one nitrogen atom, leading to weaker hydrogen-bonding capacity compared to piperazine (analogue), which contains two nitrogen atoms. This difference impacts interactions with biological targets (e.g., enzymes or receptors) and crystallization behavior .
Hydrogen-Bonding Networks :
- The hydroxyl group on the thiazolo-triazole core facilitates hydrogen bonding in both compounds. However, the piperazine ring in the analogue may form additional intermolecular interactions (e.g., N–H···O), influencing crystal packing and stability .
Synthetic and Crystallographic Challenges :
Research Findings and Methodological Considerations
- Crystallography : The target compound’s structure was likely resolved using SHELX software, which is standard for small-molecule refinement . ORTEP-III would aid in visualizing thermal ellipsoids and molecular geometry .
- Hydrogen-Bonding Analysis : Graph-set analysis (as per Etter’s rules ) reveals that the hydroxyl and ester groups form R₂²(8) motifs, stabilizing the crystal lattice.
- Validation : Structure validation tools (e.g., PLATON ) ensure the absence of errors in bond lengths, angles, and torsions, critical for accurate comparisons.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
